molecular formula C21H21N7O6 B2523097 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea CAS No. 1396806-74-8

1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

カタログ番号: B2523097
CAS番号: 1396806-74-8
分子量: 467.442
InChIキー: YGYUBZMUKNCPFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a synthetic organic compound with the CAS Registry Number 1396806-74-8 . Its molecular formula is C21H21N7O6, corresponding to a molecular weight of 467.4 g/mol . The compound features a complex structure that integrates several pharmacologically significant moieties, including a 1,3-benzodioxole ring, a urea linkage, a tetrazolone ring, and a morpholino group . The 1,3-benzodioxole scaffold is found in various bioactive molecules and is a key structural component in compounds like the antiepileptic drug Stiripentol, which is known to inhibit the enzyme lactate dehydrogenase (LDH) and is being investigated for applications in primary hyperoxaluria . The presence of both tetrazole and morpholine rings is common in medicinal chemistry, as these structures are frequently used in the development of modulators for various biological targets; for instance, similar heterocyclic compounds have been investigated as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This specific combination of functional groups makes this urea derivative a valuable intermediate or candidate for advanced research in drug discovery and chemical biology. The compound is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are advised to consult the available safety data sheets before use.

特性

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O6/c29-19(26-7-9-32-10-8-26)12-27-21(31)28(25-24-27)16-4-1-14(2-5-16)22-20(30)23-15-3-6-17-18(11-15)34-13-33-17/h1-6,11H,7-10,12-13H2,(H2,22,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYUBZMUKNCPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications, particularly in oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole moiety and the incorporation of the morpholino and tetrazole groups. The detailed synthetic pathway can be illustrated as follows:

  • Formation of Benzo[d][1,3]dioxole : This step involves the condensation of catechol derivatives with appropriate aldehydes.
  • Tetrazole Synthesis : The tetrazole ring is formed through cyclization reactions involving hydrazines and carbonyl compounds.
  • Final Urea Formation : The final step involves coupling the synthesized components to form the urea linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea. For instance, derivatives featuring similar benzo[d][1,3]dioxole structures have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52
DoxorubicinHepG27.46

These compounds exert their effects by inducing apoptosis and inhibiting cell proliferation through various mechanisms such as EGFR inhibition and modulation of apoptotic pathways (Bax/Bcl-2 ratio).

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that derivatives of this compound may possess antimicrobial activities. Compounds with similar structural motifs have been evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogens.

The biological activity of 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea can be attributed to several mechanisms:

  • EGFR Inhibition : Compounds in this class have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and survival.
  • Apoptosis Induction : They promote apoptosis in cancer cells by altering mitochondrial membrane potential and increasing pro-apoptotic proteins.
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical settings:

Study 1: Antitumor Efficacy

A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated that certain analogs exhibited enhanced antitumor activity compared to standard chemotherapeutics like doxorubicin. The study utilized SRB assays to determine cytotoxicity across different cancer cell lines.

Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited promising inhibitory effects, warranting further exploration into their potential as anti-tubercular agents.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₂₃H₂₂N₆O₅ 486.47 Benzo[d][1,3]dioxol, tetrazol-5-one, morpholino Urea linker, tetrazole-morpholino hybrid -
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholinotriazin-2-yl)phenyl]urea (Compound 14) C₂₃H₂₄F₂N₈O₃ 498.4 Difluorophenyl, dimorpholinotriazine High purity (97.5% HPLC), antitumor potential
1-(4-Chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea C₁₈H₁₉ClN₆O 370.8 Chlorobenzyl, dimethylphenyltetrazole Tetrazole-methyl linkage, halogenated aryl
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroylpyrazole carbohydrazides (Compounds 3–10) C₂₅H₂₈N₄O₆ 480.2–580.3 tert-Butyl, aroyl, carbohydrazide Anticonvulsant activity, high yields (58–86%)
1-(2-Oxo-2-phenylethyl)-4-[(benzylidene)amino]-3-thiophen-2-ylmethyltriazol-5-one (Compound 4d) C₂₂H₂₀N₄O₂S 408.5 Thiophenemethyl, benzylidene Antimicrobial activity, 69% yield

Functional Group Analysis

Urea Linkers :

  • The target compound’s urea group bridges a benzo[d][1,3]dioxol-5-yl moiety and a tetrazolylphenyl group, distinct from Compound 14’s triazine-urea-difluorophenyl architecture .
  • In Compound 4d, the urea is replaced by a carbohydrazide (-CONHNH₂), reducing hydrogen-bonding capacity but enhancing metabolic stability .

Heterocyclic Cores :

  • The tetrazol-5-one ring in the target compound differs from Compound 14’s triazine core, which may alter π-π stacking interactions and solubility .
  • Pyrazoline derivatives (e.g., Compounds 3–10) exhibit anticonvulsant profiles linked to their dihydro-1H-pyrazole scaffold .

Substituent Effects: Morpholino groups in the target compound and Compound 14 improve aqueous solubility compared to halogenated analogues (e.g., Compound 15) . The benzo[d][1,3]dioxol group enhances membrane permeability relative to fluorophenyl or chlorophenyl substituents .

Critical Analysis and Limitations

  • Data Gaps : The target compound’s crystallographic data, solubility, and explicit biological activity are unreported in the provided evidence, necessitating further experimental validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。